molecular formula C15H20O5 B8351581 Diethyl o-methoxybenzylmalonate

Diethyl o-methoxybenzylmalonate

Cat. No.: B8351581
M. Wt: 280.32 g/mol
InChI Key: WIUNQLXBMACYJA-UHFFFAOYSA-N
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Description

Diethyl o-methoxybenzylmalonate is a malonic acid derivative featuring an ortho-methoxy-substituted benzyl group attached to the central methylene carbon of diethyl malonate. The ortho-methoxy group introduces steric and electronic effects that influence reactivity, solubility, and applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

diethyl 2-[(2-methoxyphenyl)methyl]propanedioate

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)12(15(17)20-5-2)10-11-8-6-7-9-13(11)18-3/h6-9,12H,4-5,10H2,1-3H3

InChI Key

WIUNQLXBMACYJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1OC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

  • Diethyl Benzylmalonate (CAS 607-81-8) :

    • Structure : Benzyl group without methoxy substitution.
    • Molecular Formula : C₁₄H₁₈O₄; MW : 250.29 .
    • Synthesis : Prepared via alkylation of diethyl malonate with benzyl bromide .
    • Applications : Key intermediate for pharmaceuticals (e.g., coumarin derivatives) .
  • Diethyl o-Methoxybenzylmalonate (Inferred): Structure: Benzyl group with o-methoxy substitution. Expected Properties: Increased steric hindrance and electron-donating effects from the methoxy group may reduce reaction rates in nucleophilic substitutions compared to the non-substituted analog.
  • Diethyl 2-[(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate: Structure: Dimethoxy-substituted chromene ring. Synthesis: Uses potassium t-butoxide and 18-Crown-6 under argon, indicating sensitivity to steric effects .
  • Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate: Structure: Iodine atoms and methoxyphenoxy substituents. Molecular Formula: C₂₁H₂₂I₂O₆; MW: 623.95 . Applications: Heavy atoms (iodine) suggest utility in X-ray crystallography or radiopharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Highlights Applications Source
Diethyl benzylmalonate C₁₄H₁₈O₄ 250.29 Benzyl Benzyl bromide alkylation Pharmaceutical intermediates
Diethyl 2-(4-cyanobenzylideneamino)malonate C₂₄H₂₃N₃O₄ 417.46 4-Cyano, phenylamino Condensation with aldehydes Drug design (high yield: 81%)
Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate C₂₁H₂₂I₂O₆ 623.95 3,5-Diiodo, 4-methoxyphenoxy Pd/C-catalyzed hydrogenation Radiopharmaceuticals
Diethyl 2-((2-hydroxy-3-methoxybenzylideneamino)phenyl)malonate C₂₃H₂₆N₂O₆ 450.46 2-Hydroxy-3-methoxy One-pot condensation Bioactive probes (oily product)

Physicochemical Properties

  • Melting Points :
    • Methoxy-free analogs (e.g., compound 10k in ) exhibit higher melting points (172–175°C) compared to methoxy-substituted derivatives (e.g., compound 10m, oily) .
  • Solubility :
    • Methoxy groups enhance solubility in polar solvents, critical for biological applications .

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